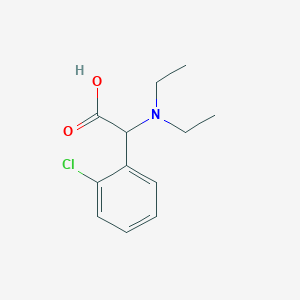
(2-Chlorophenyl)(diethylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(diethylamino)acetic acid is an organic compound characterized by the presence of a chlorinated phenyl group and a diethylamino group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(diethylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and diethylamine.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with diethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Acylation: The amine is acylated with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Phenols, anilines, ethers.
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Studies: The compound is used in studies to understand enzyme interactions and metabolic pathways involving chlorinated aromatic compounds.
Medicine:
Pharmaceuticals: It is investigated for its potential use in developing new drugs, particularly those targeting neurological and inflammatory conditions.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism by which (2-Chlorophenyl)(diethylamino)acetic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with biological macromolecules, altering their function or activity. The chlorinated phenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
(2-Chlorophenyl)acetic acid: Lacks the diethylamino group, making it less versatile in terms of chemical reactivity and biological activity.
(2-Bromophenyl)(diethylamino)acetic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
(2-Chlorophenyl)(methylamino)acetic acid: Contains a methylamino group instead of diethylamino, which may alter its pharmacokinetic properties and biological effects.
Uniqueness: (2-Chlorophenyl)(diethylamino)acetic acid is unique due to the presence of both a chlorinated phenyl group and a diethylamino group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-2-(diethylamino)acetic acid |
InChI |
InChI=1S/C12H16ClNO2/c1-3-14(4-2)11(12(15)16)9-7-5-6-8-10(9)13/h5-8,11H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
JNWZCPLEUZUNFM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C1=CC=CC=C1Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


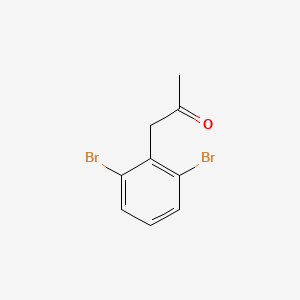
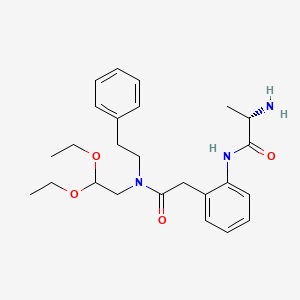
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)



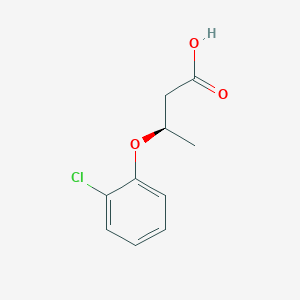
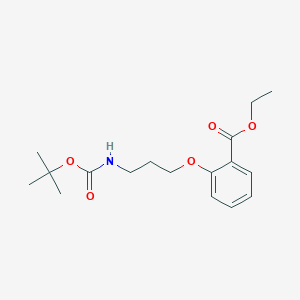
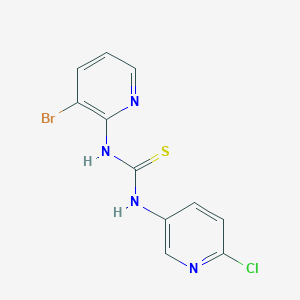


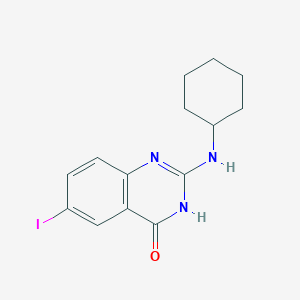
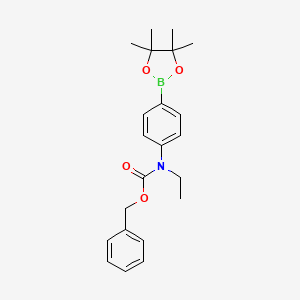
![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)
